molecular formula C16H10F4N4O4 B142556 N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine CAS No. 131238-01-2

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine

Cat. No. B142556
M. Wt: 398.27 g/mol
InChI Key: OTOYSZBRLQZOQG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine (ATFB-Y) is a synthetic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tyrosine, which is one of the 20 amino acids that make up proteins. ATFB-Y has unique chemical and physical properties that make it a valuable tool in various fields of research.

Mechanism Of Action

The mechanism of action of N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine involves the selective labeling of proteins and peptides through the introduction of the azido group onto the benzene ring. This azido group can then be selectively modified using a variety of chemical reactions, allowing for the specific labeling of proteins and peptides.

Biochemical And Physiological Effects

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides that it labels. This makes it a valuable tool for studying the function and interactions of proteins and peptides in their native state.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine in lab experiments include its ability to selectively label proteins and peptides, its minimal effects on the biochemical and physiological properties of labeled molecules, and its high yield synthesis method. However, the limitations of using N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine include its relatively high cost and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are several future directions for the use of N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine in scientific research. One potential application is the use of N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine to study protein-protein interactions in complex biological systems. Another potential application is the use of N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine to study the dynamics of protein synthesis and degradation in cells. Additionally, N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine could be used to study the role of post-translational modifications in protein function and regulation. Overall, N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine has the potential to be a valuable tool in a wide range of scientific research applications.

Synthesis Methods

The synthesis of N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine involves a multi-step process that starts with the protection of the hydroxyl group of tyrosine. This is followed by the introduction of the azido group onto the benzene ring of the protected tyrosine using a diazonium salt. The final step involves the removal of the protecting group to yield N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine. This synthesis method has been optimized to produce high yields of pure N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine.

Scientific Research Applications

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine has been used in various scientific research applications due to its ability to selectively label proteins and peptides. This compound can be incorporated into proteins and peptides through the biosynthetic machinery of cells, allowing for the selective labeling of specific proteins and peptides. This labeling can then be used to track the movement and interactions of these molecules within cells and tissues.

properties

CAS RN

131238-01-2

Product Name

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine

Molecular Formula

C16H10F4N4O4

Molecular Weight

398.27 g/mol

IUPAC Name

(2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H10F4N4O4/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(26)22-8(16(27)28)5-6-1-3-7(25)4-2-6/h1-4,8,25H,5H2,(H,22,26)(H,27,28)/t8-/m0/s1

InChI Key

OTOYSZBRLQZOQG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)O

synonyms

ATFBT
N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine

Origin of Product

United States

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